Nor Verapamil N-beta-D-Glucuronide is a significant metabolite of verapamil, a well-known non-dihydropyridine calcium channel blocker used primarily for treating hypertension, angina, and certain types of arrhythmias. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of drugs in the body. The glucuronide conjugate plays a crucial role in the pharmacokinetics of verapamil, influencing its therapeutic effects and side effects.
Nor Verapamil N-beta-D-Glucuronide is derived from verapamil, which undergoes extensive metabolism primarily in the liver. The metabolic pathways involve various cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which facilitate the N-demethylation and subsequent glucuronidation processes that yield this metabolite .
This compound is classified as a small molecule and belongs to the category of pharmaceutical metabolites. It is specifically categorized under drug metabolites that are formed through conjugation reactions, which are essential for drug detoxification and elimination.
The synthesis of Nor Verapamil N-beta-D-Glucuronide can be achieved through several methods:
In biocatalytic synthesis, the use of a whole-cell system expressing CYP105D1 has shown promising results, achieving conversion rates of up to 60% within 24 hours under optimized conditions. This method benefits from mild reaction conditions and high selectivity, making it a sustainable alternative for pharmaceutical production .
Nor Verapamil N-beta-D-Glucuronide has a complex molecular structure characterized by its glucuronide moiety attached to the norverapamil backbone.
The compound's structure can be represented using various notations:
C([H])C(C([H])([H])[H])C(CCCN(CCc1ccc(OC)c(OC)c1)[C@@H]2O[C@@H]([C@@H](O)[C@H](O)[C@H]2O)C(=O)O)(C#N)c3ccc(OC)c(OC)c3
InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)...
Nor Verapamil N-beta-D-Glucuronide is primarily involved in conjugation reactions that enhance the solubility of norverapamil for excretion. The key reactions include:
The enzymatic pathways are critical in determining the pharmacokinetic profile of verapamil and its metabolites. The efficiency of these reactions can significantly impact drug efficacy and safety profiles.
Nor Verapamil N-beta-D-Glucuronide acts primarily as a metabolite that modulates the pharmacological effects of verapamil. Its mechanism involves:
The compound exhibits approximately 20% of the cardiovascular activity compared to verapamil . This characteristic makes it relevant in both therapeutic contexts and research applications.
Key chemical properties include:
Nor Verapamil N-beta-D-Glucuronide has several scientific uses:
Norverapamil N-β-D-Glucuronide (CAS 126883-99-6) is a phase II metabolite formed through the conjugation of norverapamil—the primary N-demethylated metabolite of verapamil—with glucuronic acid. Its molecular formula is C₃₂H₄₄N₂O₁₀, corresponding to a molecular weight of 616.70 g/mol [1] [7]. The structure features a β-D-glucuronic acid moiety linked via an N-glucuronidation bond to the secondary amine group of norverapamil (Figure 1). This bond configuration is critical for its water solubility and biological activity.
Table 1: Structural and Chemical Identifiers of Norverapamil N-β-D-Glucuronide
Property | Value |
---|---|
CAS Number | 126883-99-6 |
Systematic Name | 1-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl][2-(3,4-dimethoxyphenyl)ethyl]amino]-1-deoxy-β-D-glucopyranuronic acid |
Molecular Formula | C₃₂H₄₄N₂O₁₀ |
Molecular Weight | 616.70 g/mol |
Synthetic Analog | Norverapamil-d₆ N-β-D-Glucuronide (C₃₂D₆H₃₈N₂O₁₀, MW 622.74) [5] [6] |
Synthetic routes typically involve coupling norverapamil with activated glucuronic acid derivatives (e.g., methyl tetra-O-acetyl-β-D-glucopyranuronate), followed by deprotection [3]. Deuterated analogs (e.g., Norverapamil-d₆ N-β-D-Glucuronide) are synthesized for use as internal standards in mass spectrometry-based pharmacokinetic assays [5] [6].
Norverapamil N-β-D-Glucuronide is a key biliary metabolite in the detoxification pathway of verapamil, a calcium channel blocker. Its formation occurs in a two-step process:
Table 2: Pharmacokinetic Role of Norverapamil N-β-D-Glucuronide
Parameter | Characteristics |
---|---|
Metabolic Pathway | • Primary route: Biliary excretion [3] • Minor renal elimination |
Species Variability | Rats: 2% of verapamil dose excreted as this conjugate in bile over 8 hours [3] |
Stereoselectivity | Higher formation from S-verapamil vs. R-verapamil [3] |
P-Glycoprotein (P-gp) | • Norverapamil: P-gp substrate/inhibitor [2] [4] • N-Glucuronide: Avoids P-gp interactions due to polarity |
The glucuronide’s high water solubility facilitates efficient biliary excretion, reducing systemic exposure to norverapamil. This is clinically significant because norverapamil retains calcium channel-blocking activity and can contribute to cardiovascular effects (e.g., vasodilation, reduced heart rate) [2]. Conjugation effectively terminates norverapamil’s activity and prevents P-gp-mediated drug interactions [4].
The formation of Norverapamil N-β-D-Glucuronide illustrates broader principles of xenobiotic detoxification:
In drug development, characterizing such conjugates is essential to avoid:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7